6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” is a chemical compound that contains a quinazoline ring, which is a type of nitrogen-containing heterocycle . The compound also contains a pyrrolidine ring, another type of nitrogen-containing heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis process also includes the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinazoline ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the properties of the substituents and their presence and position on the quinazoline and pyrrolidine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the properties of the substituents and their presence and position on the quinazoline and pyrrolidine rings .
科学的研究の応用
Aldose Reductase Inhibitory Activity
Quinazoline derivatives have been investigated for their aldose reductase inhibitory activity, which is significant for managing complications associated with diabetes. For instance, 6'-halogenated quinazoline derivatives demonstrated potent in vitro and in vivo inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. This research suggests a potential application of quinazoline derivatives in studying and managing diabetic complications through the inhibition of aldose reductase (Yamagishi et al., 1992).
Histamine H4 Receptor Inverse Agonists
Quinazoline derivatives have been identified as potent histamine H4 receptor inverse agonists. This activity is relevant in the context of inflammatory and immune-related conditions. The discovery and optimization of quinazoline-containing compounds have led to the identification of molecules with significant affinity for the histamine H4 receptor, offering a potential pathway for researching anti-inflammatory and immune-modulating therapies (Smits et al., 2008).
Phosphodiesterase Inhibition
Research on quinazoline derivatives has also uncovered their ability to inhibit cyclic GMP phosphodiesterase (cGMP-PDE), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides. This activity is particularly relevant for cardiovascular research and the exploration of therapies for vascular diseases. Compounds with specific substitutions on the quinazoline nucleus exhibited potent and selective inhibitory activities toward cGMP-PDE, suggesting a role in vasodilation and cardiovascular health (Takase et al., 1994).
Antimicrobial and Antioxidant Properties
Some quinazoline derivatives have shown promising antimicrobial and antioxidant properties. These findings are crucial for the development of new antimicrobial agents and antioxidants. The exploration of quinazoline derivatives in this context can contribute to the discovery of novel compounds with potential applications in infectious diseases and oxidative stress-related conditions (Kumar et al., 2011).
Anti-inflammatory Activity
Quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory activity. This research is essential for identifying new therapeutic agents for treating inflammatory conditions. The synthesis and investigation of novel quinazoline derivatives have led to compounds showing significant anti-inflammatory activity, highlighting the potential of quinazoline derivatives in anti-inflammatory research (Srivastav et al., 2009).
将来の方向性
The future directions in the research and development of “6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship of these compounds .
作用機序
Target of Action
The primary targets of 6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline are human cancer cell lines such as PC-3, MGC-803, HGC-27, A549, and H1975 . These targets play a crucial role in the proliferation and survival of cancer cells .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation . This compound can significantly inhibit the colony formation and migration of MGC-803 cells . It induces apoptosis of MGC-803 cells and causes cell cycle arrest at the G1-phase .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell proliferation and survival . The downstream effects include the inhibition of colony formation, reduction in cell migration, induction of apoptosis, and cell cycle arrest .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, reduction in colony formation and cell migration, induction of apoptosis, and cell cycle arrest . These effects contribute to its anti-proliferative activity against cancer cells .
特性
IUPAC Name |
6-chloro-4-(1-methylpyrrolidin-3-yl)oxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17-5-4-10(7-17)18-13-11-6-9(14)2-3-12(11)15-8-16-13/h2-3,6,8,10H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYIVSNNILXXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=NC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。